N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide
Overview
Description
N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an ethyl group, a methoxyphenyl group, and an imidazolidinyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the imidazolidinyl ring: This step involves the reaction of appropriate amines with carbonyl compounds under controlled conditions.
Introduction of the chlorophenyl group: This can be achieved through nucleophilic substitution reactions.
Acetylation and thioxo group addition: These steps involve the use of acylating agents and sulfur-containing reagents under specific conditions to introduce the acetyl and thioxo groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acylating agents: Acetyl chloride, acetic anhydride.
Sulfur-containing reagents: Thiourea, sulfur dichloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide: Similar in structure but with variations in functional groups.
This compound: Another related compound with different substituents.
Uniqueness
This compound stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for further investigation.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4S/c1-3-26-21(30)18(13-19(28)24-16-8-6-15(23)7-9-16)27(22(26)32)25-20(29)12-14-4-10-17(31-2)11-5-14/h4-11,18H,3,12-13H2,1-2H3,(H,24,28)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUZSOZSPZDVGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)NC(=O)CC2=CC=C(C=C2)OC)CC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001111612 | |
Record name | N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001111612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957320-42-2 | |
Record name | N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957320-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001111612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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